Androgen Receptor Selectivity: Eplerenone Exhibits >275-Fold Lower Affinity than Spironolactone, Eliminating Anti-Androgenic Side Effects
Eplerenone demonstrates dramatically reduced binding to the androgen receptor (AR) compared to spironolactone. In vitro binding assays using human steroid receptors show that eplerenone has an AR IC50 of ≥21,240 nM, whereas spironolactone exhibits an AR IC50 of 77.1 nM [1]. This represents a >275-fold lower affinity for AR. Similarly, eplerenone shows a 500-fold lower affinity for androgen and progestin receptors relative to spironolactone [2]. This differential binding profile translates clinically: in a 2020 randomized trial of 105 cirrhosis patients with ascites, gynecomastia occurred in 14.28% of spironolactone-treated patients versus 0% in eplerenone-treated patients (P < 0.001) [3]. The eplerenone group also reported no cases of mastalgia or menstrual irregularities.
| Evidence Dimension | Androgen receptor binding affinity (IC50) and clinical incidence of gynecomastia |
|---|---|
| Target Compound Data | Eplerenone: AR IC50 ≥21,240 nM; Gynecomastia incidence 0% (0/70 patients) at 50–100 mg/day |
| Comparator Or Baseline | Spironolactone: AR IC50 77.1 nM; Gynecomastia incidence 14.28% (5/35 patients) at 100 mg/day |
| Quantified Difference | >275-fold lower AR affinity; 14.28% absolute risk reduction for gynecomastia (P < 0.001) |
| Conditions | In vitro human steroid receptor binding assay; 3-month randomized clinical trial in cirrhosis patients with ascites |
Why This Matters
For studies requiring MRA activity without confounding anti-androgenic effects, or for patient populations sensitive to gynecomastia/sexual dysfunction, eplerenone provides the necessary mineralocorticoid blockade while eliminating steroid receptor cross-reactivity.
- [1] PMC9578990. Table 2: AR IC50 values for spironolactone (77.1 nM), eplerenone (≥21,240 nM), and finerenone (≥10,000 nM). 2022. View Source
- [2] ScienceDirect. Eplerenone Topic Page: 500-fold lower affinity for androgen and progestin receptors vs spironolactone. View Source
- [3] Comparative study of spironolactone and eplerenone in management of ascites in patients of cirrhosis of liver. Eur J Gastroenterol Hepatol. 2020;32(4):535-540. View Source
